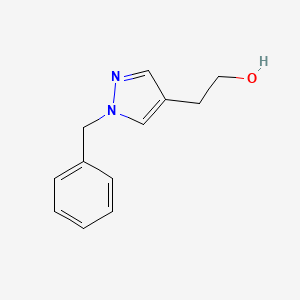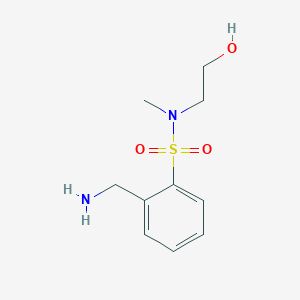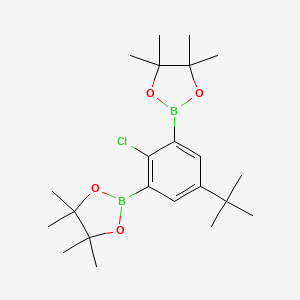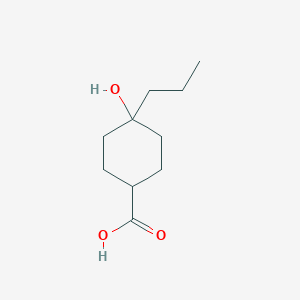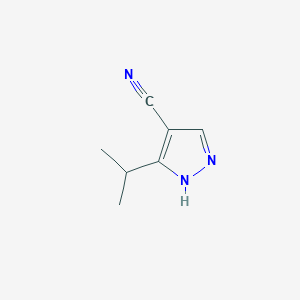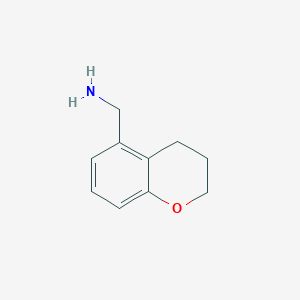
Chroman-5-ylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chroman-5-ylmethanamine is an organic compound belonging to the class of chromanes Chromanes are bicyclic compounds containing a benzene ring fused to a tetrahydropyran ring this compound is characterized by the presence of an amine group attached to the fifth carbon of the chromane structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of chroman-5-ylmethanamine typically involves the following steps:
Formation of Chromane Core: The chromane core can be synthesized via a domino Michael/hemiacetalization reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols, followed by PCC oxidation and dehydroxylation.
Introduction of Amine Group: The amine group can be introduced through reductive amination or nucleophilic substitution reactions. Common reagents for these reactions include ammonia or primary amines and reducing agents like sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound may involve scalable methods such as catalytic hydrogenation or continuous flow synthesis to ensure high yield and purity. The use of modularly designed organocatalysts can enhance the efficiency and selectivity of the synthesis process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding imines or oximes.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the amine position.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of imines or oximes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Chroman-5-ylmethanamine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of chroman-5-ylmethanamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological receptors, influencing their activity. The chromane core may interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
- Chroman-2-ylmethanamine
- Chroman-4-ylmethanamine
- Cyclopropylmethanamine
Comparison: Chroman-5-ylmethanamine is unique due to the specific position of the amine group, which can influence its reactivity and binding properties. Compared to chroman-2-ylmethanamine and chroman-4-ylmethanamine, the fifth position offers distinct steric and electronic effects, potentially leading to different biological activities and applications .
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
3,4-dihydro-2H-chromen-5-ylmethanamine |
InChI |
InChI=1S/C10H13NO/c11-7-8-3-1-5-10-9(8)4-2-6-12-10/h1,3,5H,2,4,6-7,11H2 |
InChI Key |
OOSYIPBHQFCHRS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC=C2OC1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(2-Methylpropyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13345532.png)
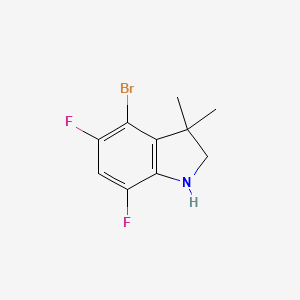
![Benzenesulfonylfluoride, 4-[(2-chloro-4-nitrophenoxy)methyl]-](/img/structure/B13345540.png)
